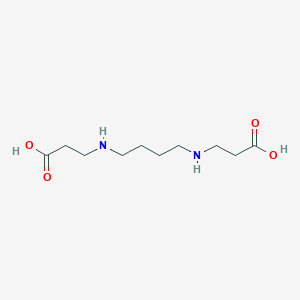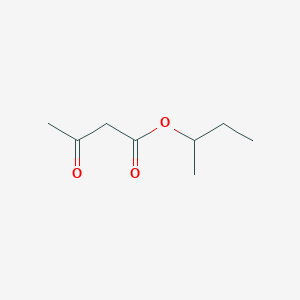
Acétoacétate de sec-butyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sec-Butyl Acetoacetate typically involves the reaction of acetic acid with sec-butanol, catalyzed by acid catalysts like p-toluenesulfonic acid. Optimal conditions for this esterification include a molar ratio of sec-butanol to acetic acid of 1.6:1, catalyst dosage of 1.98 g, reaction time of 120 min, and a water-carrying agent of 15 mL to reach an esterification rate of 88% (Deng Xiu-qi, 2014). Additionally, sec-Butyl Acetate can be produced using the C4 olefin method, with optimal conditions leading to a butene conversion rate of up to 85.1% (Wang Yan-fe, 2015).
Molecular Structure Analysis
The molecular structure of sec-Butyl Acetoacetate comprises a sec-butyl group attached to an acetoacetate ester group. This structure is crucial for its reactivity and properties. The ester group in sec-Butyl Acetoacetate reacts in various synthesis reactions, enabling the formation of different chemical products.
Chemical Reactions and Properties
Sec-Butyl Acetoacetate undergoes typical ester reactions, including hydrolysis, transesterification, and reduction. Hydrolysis of sec-Butyl Acetoacetate can lead to sec-butyl alcohol, which is an important intermediate in the production of various compounds (Xu Huajie et al., 2021). The ester can also be converted into sec-butanol under mild conditions using basic ionic liquid catalysts, showcasing its versatility in chemical transformations (Chengming Wu et al., 2018).
Applications De Recherche Scientifique
Solvant dans les laques et les émaux
L'acétoacétate de sec-butyle est couramment utilisé comme solvant dans les laques et les émaux . Il contribue à la production de polymères acycliques, de résines vinyliques et de nitrocellulose . Cette application est cruciale dans l'industrie de la peinture et des revêtements, où elle contribue à obtenir la consistance et les caractéristiques de séchage souhaitées du produit .
Production de polymères acycliques
L'this compound joue un rôle important dans la production de polymères acycliques . Ces polymères ont une large gamme d'applications, y compris la fabrication de plastiques, de résines et de caoutchouc.
Production de résines vinyliques
Les résines vinyliques sont largement utilisées dans la production de PVC (chlorure de polyvinyle), qui est un plastique polyvalent ayant des applications dans diverses industries telles que la construction, la santé, l'électronique, l'automobile et plus encore . L'this compound est utilisé dans la production de ces résines vinyliques .
Production de nitrocellulose
La nitrocellulose est un composé hautement inflammable utilisé dans la création d'explosifs et de propergols. Elle est également utilisée dans certains types de laques et d'encres. L'this compound est utilisé dans la production de nitrocellulose .
Réaction multicomposants (RMC)
L'this compound est utilisé dans les réactions multicomposants (RMC), une classe de réactions où trois réactifs ou plus se combinent pour former un produit . Les RMC sont largement utilisées en chimie organique pour la synthèse d'une variété de composés .
Estérification du sec-butanol et de l'anhydride acétique
La première méthode de production de l'this compound était l'estérification du sec-butanol et de l'anhydride acétique
Mécanisme D'action
Target of Action
Sec-Butyl Acetoacetate, a β-keto ester, is a key intermediate in the synthesis of complex molecules . It contains both electrophilic and nucleophilic sites, making it an important synthon in synthetic chemistry . Its primary targets are the enzymes involved in the transesterification process .
Mode of Action
Sec-Butyl Acetoacetate interacts with its targets through a process called transesterification . This process involves the exchange of the alkoxy group of an ester compound by another alcohol . Reactions selective for β-keto esters like sec-Butyl Acetoacetate most likely proceed via an enol intermediate . Alternatively, the formation of an acylketene intermediate may also occur .
Biochemical Pathways
Sec-Butyl Acetoacetate plays a role in the transesterification of β-keto esters, a useful transformation in organic synthesis . This process is particularly important in the synthesis of compounds of pharmaceutical importance and for biodiesel production . The transesterification of β-keto esters has widespread application in agrochemicals .
Result of Action
The transesterification of sec-Butyl Acetoacetate results in the production of different esters . These esters are used in various applications, including the synthesis of complex medicinal compounds .
Action Environment
The efficacy and stability of sec-Butyl Acetoacetate can be influenced by environmental factors. For instance, the transesterification process is sensitive to the presence of other esters, temperature, and the nature of the catalyst
Safety and Hazards
Sec-Butyl Acetoacetate is classified as a flammable liquid (Category 2), skin irritant (Category 2), and eye irritant (Category 2A) . Exposure to significant quantities can cause irritation to the eyes, mouth, throat, nose, and skin . Ingestion and inhalation can cause central nervous system depression producing symptoms of dizziness and disorientation .
Orientations Futures
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that sec-Butyl Acetoacetate and other β-keto esters will continue to play a significant role in these areas in the future.
Propriétés
IUPAC Name |
butan-2-yl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTNBMLCULGCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875763 | |
| Record name | BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13562-76-0 | |
| Record name | sec-Butyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-Butyl Acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEC-BUTYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL7357J39W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
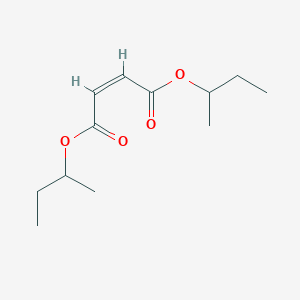


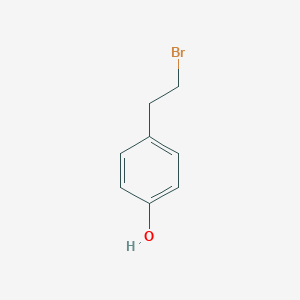
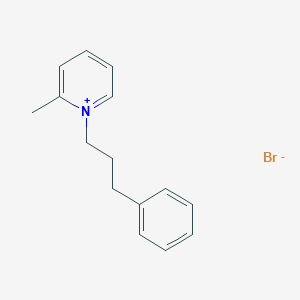
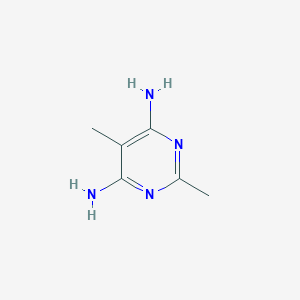
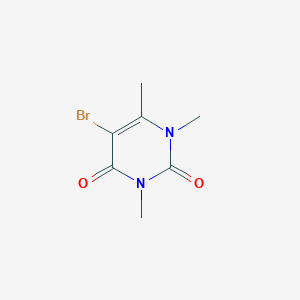

![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
